molecular formula C28H23BrF2O2 B15235383 (((3-(Bromomethyl)-4-(difluoromethoxy)benzyl)oxy)methanetriyl)tribenzene

(((3-(Bromomethyl)-4-(difluoromethoxy)benzyl)oxy)methanetriyl)tribenzene

Cat. No.: B15235383
M. Wt: 509.4 g/mol
InChI Key: NEZRXFAZKCHKCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(((3-(Bromomethyl)-4-(difluoromethoxy)benzyl)oxy)methanetriyl)tribenzene is a complex organic compound that features a bromomethyl group, a difluoromethoxy group, and a benzyl ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((3-(Bromomethyl)-4-(difluoromethoxy)benzyl)oxy)methanetriyl)tribenzene typically involves multiple steps:

    Formation of the Bromomethyl Intermediate: This step involves the bromination of a suitable benzyl precursor to introduce the bromomethyl group.

    Introduction of the Difluoromethoxy Group: This can be achieved through nucleophilic substitution reactions where a difluoromethoxy group is introduced onto the aromatic ring.

    Formation of the Benzyl Ether Linkage: The final step involves the formation of the benzyl ether linkage through a reaction between the bromomethyl intermediate and a suitable phenol derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the bromomethyl and difluoromethoxy groups.

    Coupling Reactions: The aromatic rings can participate in coupling reactions, forming more complex structures.

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of aldehydes, ketones, or carboxylic acids.

    Reduction Products: Reduction can lead to the formation of alcohols or alkanes.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique structural features.

Biology

    Biological Probes: Can be used to study biological processes due to its ability to interact with various biomolecules.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals due to its unique chemical properties.

Industry

    Materials Science: Used in the development of new materials with specific properties such as high thermal stability or unique electronic properties.

Mechanism of Action

The mechanism by which (((3-(Bromomethyl)-4-(difluoromethoxy)benzyl)oxy)methanetriyl)tribenzene exerts its effects depends on its interaction with molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the difluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethoxy)benzyl bromide: Similar in structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

    1-Bromo-3-(trifluoromethoxy)benzene: Lacks the benzyl ether linkage present in (((3-(Bromomethyl)-4-(difluoromethoxy)benzyl)oxy)methanetriyl)tribenzene.

Uniqueness

    Structural Complexity: The presence of multiple functional groups and the benzyl ether linkage makes this compound unique compared to simpler analogs.

    Reactivity: The combination of bromomethyl and difluoromethoxy groups provides unique reactivity patterns that can be exploited in various chemical reactions.

Properties

Molecular Formula

C28H23BrF2O2

Molecular Weight

509.4 g/mol

IUPAC Name

2-(bromomethyl)-1-(difluoromethoxy)-4-(trityloxymethyl)benzene

InChI

InChI=1S/C28H23BrF2O2/c29-19-22-18-21(16-17-26(22)33-27(30)31)20-32-28(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-18,27H,19-20H2

InChI Key

NEZRXFAZKCHKCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4=CC(=C(C=C4)OC(F)F)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.